Selectivity Advantage: VU6001192 Exhibits mGlu2-Specific Inhibition with No Activity at mGlu3
VU6001192 demonstrates unambiguous selectivity for mGlu2 over mGlu3, a feature absent in traditional group II mGlu antagonists. In radioligand binding and functional assays conducted at Vanderbilt University, VU6001192 exhibited potent inhibitory activity against mGlu2 (IC50 = 207 nM) while showing no detectable activity at mGlu3 or the other six mGlu subtypes at concentrations tested [1]. This contrasts with orthosteric antagonists such as LY341495, which inhibit both mGlu2 and mGlu3 with similar potency, and earlier mGlu2/3 NAMs that lack single-subtype discrimination [1].
| Evidence Dimension | Subtype selectivity among group II mGlu receptors |
|---|---|
| Target Compound Data | IC50 = 207 nM (mGlu2); >30 µM (mGlu3); inactive at mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 |
| Comparator Or Baseline | LY341495 (orthosteric antagonist): inhibits both mGlu2 and mGlu3 with comparable potency; earlier mGlu2/3 NAMs lack single-subtype discrimination |
| Quantified Difference | >144-fold selectivity window for mGlu2 over mGlu3; complete inactivity at mGlu3 versus dual inhibition by comparators |
| Conditions | Radioligand binding and functional calcium mobilization assays in HEK293 cells expressing human mGlu receptors |
Why This Matters
This selectivity enables researchers to definitively attribute in vivo phenotypic effects to mGlu2 inhibition alone, eliminating confounding contributions from mGlu3 blockade.
- [1] Felts AS, Rodriguez AL, Smith KA, Engers JL, Morrison RD, Byers FW, et al. Design of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as selective negative allosteric modulators of metabotropic glutamate receptor subtype 2. J Med Chem. 2015;58(22):9027-9040. View Source
